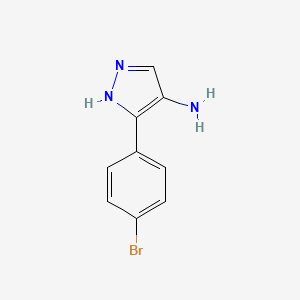

3-(4-ブロモフェニル)-1H-ピラゾール-4-アミン

説明

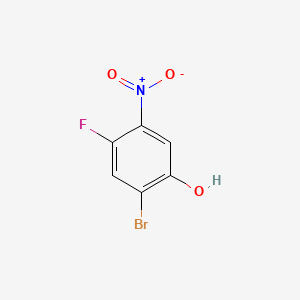

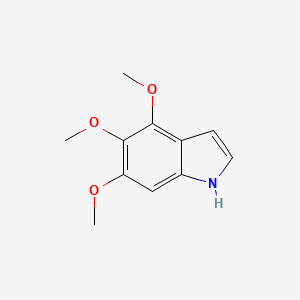

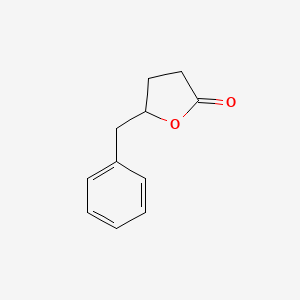

3-(4-bromophenyl)-1H-pyrazol-4-amine, also known as 4-bromo-3-phenylpyrazolamine (4-BPPA), is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid that has a melting point of 118-120°C and is soluble in methanol. 4-BPPA is an important intermediate in the synthesis of many organic compounds and is used in a variety of biochemical and physiological studies.

科学的研究の応用

生物活性

新しく合成されたピラゾリン誘導体は、"3-(4-ブロモフェニル)-1H-ピラゾール-4-アミン"構造を含み、ニジマス仔魚、Oncorhynchus mykissで試験されたことが示されています . この研究は、仔魚の脳におけるAchE活性とMDAレベルに対する化合物の神経毒性と、行動パラメーター、遊泳能力との関連性を調査しています .

抗菌性

ピラゾリンとその誘導体、"3-(4-ブロモフェニル)-1H-ピラゾール-4-アミン"を含む、は抗菌性を示すことが報告されています . これにより、新しい抗菌薬の開発のための潜在的な候補となります。

抗真菌性

これらの化合物は、抗真菌活性も示すことが報告されています . これは、真菌感染症の治療における潜在的な用途を示唆しています。

抗寄生虫および抗炎症作用

この化合物とその誘導体は、抗寄生虫および抗炎症作用を示すことが報告されています . これは、寄生虫感染症と炎症性疾患の治療における潜在的な用途を示唆しています。

抗うつ作用および抗てんかん作用

研究により、これらの化合物は抗うつ作用と抗てんかん作用があることが示されています . これは、うつ病と発作性疾患の治療における潜在的な用途を示唆しています。

抗酸化作用および抗腫瘍活性

この化合物とその誘導体は、抗酸化作用と抗腫瘍活性があることが報告されています . これは、酸化ストレス関連疾患と癌の予防と治療における潜在的な用途を示唆しています。

化学合成

化合物"3-(4-ブロモフェニル)-1H-ピラゾール-4-アミン"は、他の化学物質の合成に使用されます . 例えば、2,4,6-トリス(4-N-イソプロピルアミジノフェニル)ピリミジンの合成に使用されます および4-(4-ブロモフェニル)-チアゾール-2-アミン誘導体 .

作用機序

Target of action

Pyrazole derivatives have been found to interact with a variety of targets, including enzymes like acetylcholinesterase (AChE) which plays a crucial role in nerve impulse transmission .

Mode of action

The interaction of pyrazole derivatives with their targets often involves the formation of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which can lead to changes in the activity of the target .

Biochemical pathways

Pyrazole derivatives can potentially affect various biochemical pathways. For example, they can inhibit the activity of enzymes like AChE, thereby affecting cholinergic signaling pathways .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits AChE, it could potentially lead to an increase in acetylcholine levels, affecting nerve impulse transmission .

生化学分析

Biochemical Properties

3-(4-bromophenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve impulse transmission, resulting in behavioral changes and impaired body movement. Additionally, 3-(4-bromophenyl)-1H-pyrazol-4-amine has been linked to oxidative stress by increasing the levels of reactive oxygen species, which can negatively affect cellular components .

Cellular Effects

3-(4-bromophenyl)-1H-pyrazol-4-amine influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the activity of acetylcholinesterase in the brain, leading to changes in nerve impulse transmission and behavior . Furthermore, the increase in reactive oxygen species levels can cause oxidative damage to cellular components, affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of 3-(4-bromophenyl)-1H-pyrazol-4-amine involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This results in prolonged nerve impulse transmission and potential neurotoxic effects. Additionally, the compound’s ability to increase reactive oxygen species levels can lead to oxidative stress, further impacting cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-bromophenyl)-1H-pyrazol-4-amine change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can induce oxidative stress and alter acetylcholinesterase activity over extended periods . These changes can lead to long-term behavioral and physiological effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-(4-bromophenyl)-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and neuroprotective properties. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where the compound’s impact on cellular function and behavior becomes more pronounced at specific dosage levels.

Metabolic Pathways

3-(4-bromophenyl)-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to inhibit acetylcholinesterase and increase reactive oxygen species levels suggests its involvement in metabolic processes related to neurotransmission and oxidative stress . These interactions can affect metabolic flux and metabolite levels, further influencing cellular function and viability.

Transport and Distribution

The transport and distribution of 3-(4-bromophenyl)-1H-pyrazol-4-amine within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-(4-bromophenyl)-1H-pyrazol-4-amine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s ability to interact with biomolecules and exert its effects on cellular processes.

特性

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQTVTWAYCKVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290020 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91857-98-6 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91857-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-5-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)